4-(3-フェニル-1H-1,2,4-トリアゾール-5-イル)ピペリジン塩酸塩

説明

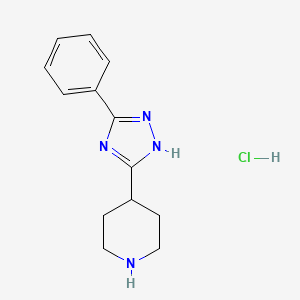

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4 and its molecular weight is 264.75 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

スピロ縮合化合物の合成

この化合物は、スピロ縮合[1,2,4]トリアゾロ[1,5-c]キナゾリンの合成における前駆体として役立ち、異なる生物学的特性を示す二重構造ドメインのために注目されています . スピロ[5,6-ジヒドロ-(1,2,4)トリアゾロ[4,3-c]キナゾリン-5,1ʹ-シクロヘキサン]-3(2H)-オンなどのこれらのスピロ化合物は、癌治療の標的であるポリ(ADP-リボース)ポリメラーゼ1 (PARP-1)に対する高い阻害活性を示しています .

抗癌活性

1,2,4-トリアゾールの誘導体、および問題の化合物は、抗癌能力について評価されています。 たとえば、特定の誘導体は、腫瘍細胞に対して十分な細胞毒性効果を示し、癌治療の可能性のある候補となっています .

抗菌および抗真菌用途

1,2,4-トリアゾール部分の存在は、分子の極性、溶解性、および親油性に影響を与え、化合物の抗菌および抗真菌特性を高める可能性があります。 これは、新しい抗菌剤および抗真菌剤の開発にとって貴重です .

複素環式化合物の合成

この化合物は、新規複素環の合成に使用され、X線結晶学で確認されています。 これらの複素環は、抗菌、抗炎症、解熱などの幅広い薬理学的用途のため、非常に興味深いものです .

薬力学的および薬物動態学的プロファイル

この化合物は、良好な薬力学的および薬物動態学的プロファイルのため、改善された物理化学的特性を持つ薬物の開発において重要な対象となっています。 分子における水素結合能力を高める役割は、特に創薬において注目に値します .

癌細胞におけるアポトーシスの誘導

詳細な生物学的調査によると、この化合物の特定の誘導体は、BT-474細胞などの癌細胞においてアポトーシスを誘導する可能性があります。 これは、濃度依存的にコロニー形成を阻害する可能性があるため、標的化された癌療法の開発に不可欠です .

作用機序

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit anticancer activities , suggesting potential targets could be within cellular proliferation pathways.

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

Based on the reported anticancer activity of similar compounds , it can be inferred that this compound may affect pathways related to cell proliferation and apoptosis.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .

生化学分析

Biochemical Properties

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to inhibit enzymes such as topoisomerase IV and COVID-19 main protease . These interactions are typically characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme’s active site. The piperidine moiety may also contribute to the compound’s binding affinity and specificity.

Cellular Effects

The effects of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines such as MCF-7, Hela, and A549 . These effects are often mediated through the modulation of signaling pathways that control cell proliferation and apoptosis. Additionally, the compound may affect cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of the enzyme’s activity. For instance, triazole derivatives have been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can maintain their stability under various conditions, but may degrade over extended periods . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, triazole derivatives have been shown to have a threshold effect, where low doses inhibit enzyme activity without causing harm, but high doses can lead to toxicity . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, triazole derivatives can inhibit enzymes involved in the biosynthesis of nucleotides and amino acids . These interactions can alter the levels of key metabolites and affect cellular metabolism. Understanding the metabolic pathways of the compound is crucial for predicting its effects on cellular function.

Transport and Distribution

The transport and distribution of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride within cells and tissues are important factors that influence its activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution. For example, triazole derivatives have been shown to interact with transporters that regulate the uptake of drugs and other bioactive molecules . The localization and accumulation of the compound within cells can affect its efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, triazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors . The subcellular localization of the compound can influence its ability to modulate gene expression and other cellular processes.

生物活性

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

- IUPAC Name : 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride

- CAS Number : 1235440-58-0

- Molecular Formula : C₁₃H₁₆ClN₄

- Molecular Weight : 256.75 g/mol

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains. A study demonstrated that triazole-based compounds displayed moderate to strong antibacterial effects against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazoles are known to influence various cellular pathways involved in cancer progression. In particular, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .

Study 1: Antimicrobial Evaluation

A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity. The results showed that compounds with a similar structural framework to 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride exhibited significant inhibitory effects against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL against tested strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole A | 32 | Staphylococcus aureus |

| Triazole B | 64 | Enterococcus faecalis |

| Triazole C | 16 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 and HCT116) indicated that triazole derivatives could inhibit cell proliferation effectively. The IC50 values for some derivatives were found to be significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for further research in anticancer drug development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Triazole X | 5.13 | MCF-7 |

| Triazole Y | 2.84 | HCT116 |

The biological activity of 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is likely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented in related triazole compounds.

- Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest at the G1 phase, leading to reduced cell proliferation.

特性

IUPAC Name |

4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2,(H,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWVGXTWOSQZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NN2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677624 | |

| Record name | 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-58-0 | |

| Record name | Piperidine, 4-(5-phenyl-1H-1,2,4-triazol-3-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。